![molecular formula C12H9BrO5S B2733276 5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 897776-09-9](/img/structure/B2733276.png)
5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid” is a complex organic compound . It is part of the furan platform chemicals (FPCs), which are directly available from biomass . FPCs are undergoing a metamorphosis in the chemical industry, with a switch from traditional resources such as crude oil to biomass . This compound is one of the many that can be economically synthesized from biomass via FPCs .
Scientific Research Applications
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : Organoboron reagents play a crucial role in SM coupling. The mild reaction conditions and functional group tolerance make it a versatile method for constructing complex molecules. Boronic esters, including pinacol boronic esters, are commonly used in SM coupling reactions .
- Application : Compounds derived from 5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid have shown anti-inflammatory and analgesic activities. Notably, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated promising effects .
- Application : Protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction. This method is limited to more expensive catechol boronic esters but works well for 2° alkyl boronic esters .
- Application : The introduction of more stable boronic esters, such as pinacol boronic esters, has expanded the scope of boron chemistry. These bench-stable compounds are attractive for chemical transformations where the boron moiety remains in the product .
Catalytic Protodeboronation
Suzuki–Miyaura Coupling
Anti-Inflammatory and Analgesic Activities
Hydroboration-Deboronation Strategy
Boron Stability and Transformation
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5S/c13-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXNOQMUBINIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.